molecular formula C14H14O2S B5674938 4-propylphenyl 2-thiophenecarboxylate

4-propylphenyl 2-thiophenecarboxylate

Cat. No. B5674938
M. Wt: 246.33 g/mol
InChI Key: HLOUXCNVTAPNCB-UHFFFAOYSA-N
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Description

Synthesis Analysis
The synthesis of related thiophene derivatives involves multi-step chemical reactions including the use of samarium diiodide for the promotion of coupling reactions involving thiophene-2-carboxylate with ketones, leading to the formation of various substituted thiophenes and benzothiophenes. These compounds exhibit potential for applications due to their functional properties (Yang et al., 2002). Additionally, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates has been achieved by condensation reactions, showcasing the versatility in generating thiophene-based molecules (Rangnekar & Mavlankar, 1991).

Molecular Structure Analysis
Studies on thiophene derivatives, such as the crystal structure analysis of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provide insight into the molecular configurations and the implications of substituents on the thiophene ring. These analyses are crucial for understanding the electronic and structural attributes that govern the chemical behavior of thiophene compounds (Nagaraju et al., 2018).

Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions, including electrophilic substitutions and coupling reactions. For instance, the palladium-catalyzed perarylation of thiophene carboxylic acids leads to tetraarylated products, showcasing the reactivity of the thiophene ring towards complex formation and functionalization (Nakano et al., 2008).

Physical Properties Analysis
The physical properties of thiophene derivatives, including their mesomorphic potential, are influenced by the structural configuration and substituents on the thiophene ring. The synthesis and analysis of esters derived from thiophene-2-carboxylic acids reveal relationships between molecular structure and mesogenic properties, highlighting the impact of ring substitutions on thermal stability and phase behavior (Matharu et al., 2011).

properties

IUPAC Name

(4-propylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-2-4-11-6-8-12(9-7-11)16-14(15)13-5-3-10-17-13/h3,5-10H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLOUXCNVTAPNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propylphenyl 2-thiophenecarboxylate

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